N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4-methylbenzenesulfonamide
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Overview
Description
N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4-methylbenzenesulfonamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is substituted with a fluorophenyl group through nucleophilic substitution reactions. This can be achieved by reacting 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate.
Formation of the Sulfonamide Moiety: The benzenesulfonamide moiety is introduced by reacting 4-methylbenzenesulfonyl chloride with the piperazine derivative in the presence of a base like triethylamine.
Coupling Reaction: The final step involves coupling the piperazine derivative with the benzenesulfonamide moiety using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxopropyl chain, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Alcohol derivatives of the oxopropyl chain.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly for its interactions with neurotransmitter receptors and transporters.
Pharmacology: The compound is used to investigate the mechanisms of drug-receptor interactions and to develop new pharmacological agents.
Biochemistry: It serves as a tool to study enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other chemical entities.
Mechanism of Action
The mechanism of action of N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4-methylbenzenesulfonamide involves its binding to specific molecular targets such as neurotransmitter receptors (e.g., serotonin and dopamine receptors). The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The pathways involved include signal transduction cascades that regulate neurotransmitter release and uptake.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)piperazine: A simpler analogue with similar pharmacological properties.
N-(4-methylbenzenesulfonyl)piperazine: Another related compound with a different substitution pattern.
4-(4-chlorophenyl)piperazine: A halogen-substituted analogue with distinct biological activity.
Uniqueness
N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of both the fluorophenyl and benzenesulfonamide moieties allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c1-16-2-8-19(9-3-16)28(26,27)22-11-10-20(25)24-14-12-23(13-15-24)18-6-4-17(21)5-7-18/h2-9,22H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNXWEJPTISQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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